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Compound of Interest

Compound Name: NCA029

Cat. No.: B12369494

Disclaimer: The initial search for "NCA029" did not yield any specific therapeutic agent. To fulfill
the request for a comparative guide, this report uses Canagliflozin, a well-documented Sodium-
Glucose Cotransporter 2 (SGLT2) inhibitor, as an illustrative example to demonstrate the
requested format and content.

This guide provides an objective comparison of the long-term efficacy and safety of
Canagliflozin against other key classes of antihyperglycemic agents used in the management
of Type 2 Diabetes (T2DM). The data presented is intended for researchers, scientists, and
drug development professionals to facilitate an informed assessment of Canagliflozin's
performance relative to its alternatives.

Comparative Efficacy and Safety of Canagliflozin

The long-term therapeutic value of Canagliflozin has been substantiated in large-scale
cardiovascular and renal outcomes trials. Its primary mechanism of action, the inhibition of
SGLT2 in the proximal tubules of the kidneys, leads to increased urinary glucose excretion,
thereby lowering blood glucose levels independently of insulin.[1][2][3] This mechanism also
contributes to secondary benefits such as modest reductions in body weight and blood
pressure.

For a comprehensive assessment, Canagliflozin is compared against two other major classes
of non-insulin therapies for T2DM: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists and
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Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.

Glycemic and Metabolic Endpoints

The following tables summarize the long-term (=52 weeks) comparative data on key glycemic
and metabolic parameters.

Table 1: Glycemic Control

Mean
. Mean Change
. Baseline .
Drug/Dos . Duration Change Comparat in HbAlc
Trial HbAlc .
age (weeks) in HbAlc or (%) -
(%)
(%) Comparat
or
Canaglifloz Semaglutid
, SUSTAIN8 52 ~8.3 -1.0 -1.5[4][5][6]
in 300 mg el1l.0mg
Lavalle
Canaglifloz Sitagliptin
) Gonzalez 52 ~7.9 -1.03 -0.66[7]
in 300 mg ¢l 100 mg
etal.

Table 2: Body Weight
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Mean
. Mean Change
Baseline .
. Change in Body
Drug/Dos . Duration Body . Comparat .
Trial ) in Body Weight
age (weeks) Weight . or
(kg) Weight (kg) -
L (kg) Comparat
or
Canaglifloz Semaglutid
, SUSTAIN8 52 ~90 -4.2 -5.3[4][5][6]
in 300 mg el.0mg
Lavalle
Canaglifloz Sitagliptin
) Gonzalez 52 ~87 -3.8 -0.6[7]
in 300 mg ¢ al 100 mg
etal

Cardiorenal Outcomes

The impact of Canagliflozin on long-term cardiovascular and renal outcomes has been a

significant area of investigation, particularly through the CANVAS Program and the
CREDENCE trial.

Table 3: Major Adverse Cardiovascular Events (MACE) and Renal Outcomes
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Hazard Ratio

. Primary (HR) vs. Lo
Drug Class Key Trial(s) Key Findings
Outcome Placebo (95%
Cl)
Reduced risk of
MACE (CV
o MACE.
SGLT2 Inhibitor CANVAS death, nonfatal 0.86 (0.75 - 0.97) )
o Increased risk of
(Canagliflozin) Program MI, nonfatal [8] )
amputation was
stroke)

noted.[8][9]

CREDENCE

Composite of
ESKD, doubling
of serum

creatinine, renal

0.70 (0.59 - 0.82)
(8]

Significant
reduction in the
risk of kidney
failure and
cardiovascular
events in

patients with

or CV death
T2DM and
kidney disease.
[10][11]
Variable by
agent, generall
] g d i Y Consistently
Various show benefit
GLP-1 Receptor ] ] demonstrate a
) (LEADER, MACE (e.g., Liraglutide o
Agonists reduction in
SUSTAIN-6, etc.) HR: 0.87;
) MACE.
Semaglutide HR:
0.74)
Generally
) demonstrated
Various (SAVOR- )
o Generally neutral  cardiovascular
DPP-4 Inhibitors TIMI 53, MACE

(HR = 1.0) safety but not
EXAMINE, etc.) .
superiority over
placebo.[12]
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A network meta-analysis comparing SGLT2 inhibitors and GLP-1 receptor agonists found that
both classes reduce the risk of MACE compared to placebo, with no significant difference
between the two classes. However, SGLT2 inhibitors were associated with a lower risk of renal
events compared to GLP-1 receptor agonists.[13][14][15]

Experimental Protocols

Detailed methodologies for the pivotal long-term efficacy trials of Canagliflozin are summarized
below.

CANVAS Program (Canagliflozin Cardiovascular
Assessment Study)

o Study Design: The CANVAS Program integrated data from two randomized, double-blind,
placebo-controlled trials: CANVAS and CANVAS-R.[8][9][16][17][18]

» Participants: A total of 10,142 patients with T2DM and high cardiovascular risk (either
established cardiovascular disease or multiple cardiovascular risk factors) were enrolled.[8]
[18] Inclusion criteria included an HbAlc between 7.0% and 10.5%.[17]

« Intervention: Patients were randomly assigned to receive Canagliflozin (100 mg or 300 mg
daily) or a matching placebo, in addition to standard of care.[17]

e Primary Outcome: The primary endpoint was a composite of major adverse cardiovascular
events (MACE), including death from cardiovascular causes, nonfatal myocardial infarction,
or nonfatal stroke.[9][18]

Follow-up: The mean follow-up period was 188.2 weeks.[9]

CREDENCE Trial (Canagliflozin and Renal Events in
Diabetes with Established Nephropathy Clinical
Evaluation)

» Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11][19][20]

o Participants: The trial enrolled 4,401 patients with T2DM and albuminuric chronic kidney
disease.[19] Key inclusion criteria were an estimated glomerular filtration rate (eGFR) of 30
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to <90 ml/min/1.73 m? and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g).
[10][11][20] All patients were on a stable dose of an ACE inhibitor or an ARB.

« Intervention: Patients were randomly assigned to receive Canagliflozin 100 mg daily or
placebo.[11]

o Primary Outcome: The primary composite outcome was end-stage kidney disease (ESKD), a
doubling of the serum creatinine level, or death from renal or cardiovascular causes.[11]

o Follow-up: The trial was stopped early due to overwhelming efficacy, with a median follow-up
of 2.62 years.[11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these drug classes are crucial for understanding their
efficacy profiles and for identifying potential targets in drug development.
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Caption: Mechanism of action for SGLT2 inhibitors like Canagliflozin.
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Caption: Signaling pathway for GLP-1 Receptor Agonists.

DPP-4 Inhibitor Mechanism of Action

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b12369494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative
Check Availability & Pricing

Endogenous Incretins

DPP-4 Inhibitor (GLP-1, GIP)

Inhibits

Increased Active
Incretin Levels

Pancreatic Islets Inactive Metabolites

:

1 Insulin Secretion
(Glucose-Dependent)

| Glucagon Secretion

Lowered Blood Glucose

Click to download full resolution via product page

Caption: Mechanism of action for DPP-4 Inhibitors.
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 To cite this document: BenchChem. [Long-Term Efficacy of Canagliflozin: A Comparative
Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12369494+#assessing-the-long-term-efficacy-of-
nca029]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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